![molecular formula C21H22N2O2S B2614114 N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine CAS No. 338412-12-7](/img/structure/B2614114.png)

N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

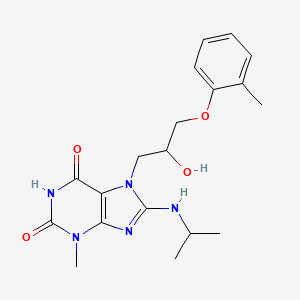

N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Structural Characterization of Metal Complexes : The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the synthesis of metal complexes containing a potentially tridentate and monoanionic ligand. These compounds were characterized by various techniques, including elemental analyses, magnetic measurements, IR, mass spectrometry, and 1H NMR spectroscopy. The structural elucidation of these complexes provides valuable insights into the coordination chemistry of such compounds (Sousa et al., 2001).

Coordination and Rearrangement in Metal Complexes : The compound underwent rearrangement and coordination when interacting with a nickel center. This study highlights the complex behavior of such compounds in the presence of metal centers and their potential applications in designing metal-organic frameworks or catalysts (Bermejo et al., 2000).

Solubility and Thermal Stability in Polymer Synthesis : A diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited solubility in organic solvents, high glass transition temperatures, and significant thermal stability. Such properties make them suitable for applications where heat-resistant and structurally robust materials are required (Liu et al., 2013).

Synthesis and Properties of Novel Soluble Fluorinated Polyamides : The synthesis involved creating new diamines containing pyridine and trifluoromethylphenyl groups, leading to polyamides with remarkable solubility, thermal stability, and mechanical properties. Such materials are valuable for high-performance applications, such as in aerospace or electronics, where materials need to withstand extreme conditions (Liu et al., 2013).

Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d-f Podates : The study of the electronic effects of electron-withdrawing sulfonamide groups in these podates offers insights into designing optically and magnetically active materials. These materials have potential applications in areas such as sensory devices, data storage, and quantum computing (Edder et al., 2000).

Nanostructured Poly(esterimide)s Synthesis and Characterization : The synthesis involved using natural amino acids and specific linkages, leading to chiral polymers with thermal stability, good solubility, and nanostructure morphology. These polymers can be used in advanced material applications, where specific molecular orientations and high thermal resistance are crucial (Mallakpour & Soltanian, 2011).

Eigenschaften

IUPAC Name |

N-benzyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-15-9-7-8-12-19(15)26(24,25)20-16(2)13-17(3)23-21(20)22-14-18-10-5-4-6-11-18/h4-13H,14H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNOJMYZYFVLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2614033.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2614041.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2614050.png)